molecular formula C13H9NO3 B131300 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 60287-09-4

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B131300
CAS No.: 60287-09-4
M. Wt: 227.21 g/mol
InChI Key: UGUUPUTWIBQGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is a seven-membered heterocyclic compound featuring a fused benzoxazepinone core with a hydroxyl substituent at the 4-position. This compound is notable for its role as a synthetic intermediate in preparing pharmaceutically active dibenzocycloheptenes, as highlighted by its application in medicinal chemistry . The parent structure, dibenz[b,f][1,4]oxazepin-11(10H)-one (C₁₃H₉NO₂), consists of two benzene rings fused to a 1,4-oxazepinone moiety.

Properties

IUPAC Name

10-hydroxy-5H-benzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-10-6-3-4-8-12(10)17-11-7-2-1-5-9(11)14-13(8)16/h1-7,15H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUUPUTWIBQGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484489
Record name 4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60287-09-4
Record name 4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Promoted Intramolecular Cyclization

Early synthetic routes relied on base-mediated cyclization of substituted 2-aminophenol derivatives. For example, condensation of 2-fluorobenzonitrile with 2-aminophenol in dimethylformamide (DMF) at 120°C for 12 hours yields the dibenzoxazepinone core. Subsequent hydroxylation at the 4-position is achieved via electrophilic aromatic substitution using nitric acid in acetic anhydride, though this method suffers from regioselectivity challenges, producing mixed hydroxy isomers.

Acid-Catalyzed Lactamization

Alternative protocols employ acidic conditions to facilitate lactam formation. Heating N-(2-hydroxyphenyl)anthranilic acid in polyphosphoric acid (PPA) at 150°C for 6 hours induces cyclodehydration, forming the oxazepinone ring. Post-synthetic hydroxylation with hydrogen peroxide in the presence of iron(II) sulfate affords the 4-hydroxy derivative in 72% yield. However, this method requires stringent temperature control to prevent side reactions such as over-oxidation.

Catalytic Oxidation Strategies

Nitroxide Radical-Mediated Oxidation

A patent-pending method (CN101781249B) describes the oxidation of 10,11-dihydro-5H-dibenzo[b,f]azepine using a nitroxide radical catalyst (e.g., 4-hydroxy-TEMPO) and calcium hypochlorite as the oxidant. Key parameters include:

ParameterValue
Catalyst4-Hydroxy-TEMPO (0.002–0.1 mol%)
Co-catalystCopper(II) acetate (0.005–0.1 mol%)
OxidantCalcium hypochlorite (1.2 equiv)
Temperature55°C
Reaction Time7 hours
Yield86.8%

This method avoids brominated reagents, reducing environmental impact. The inorganic carrier (e.g., sodium sulfate) enhances reaction homogeneity, while dichloromethane extraction simplifies purification.

Transition Metal-Catalyzed Reactions

Palladium-catalyzed carbonylation of 2-bromo-N-(2-hydroxyphenyl)benzamide in methanol at 80°C under 5 bar CO pressure generates the lactam ring in a single step. Post-reduction with sodium dithionite introduces the 4-hydroxy group, achieving an overall yield of 78%. This approach minimizes intermediate isolation but requires specialized equipment for high-pressure conditions.

Regioselective Hydroxylation Techniques

Directed Ortho-Metalation (DoM)

Employing tert-butyllithium as a base, directed metalation of 11-oxodibenz[b,f]oxazepine at −78°C enables precise introduction of the 4-hydroxy group. Quenching with trimethylborate followed by oxidative workup with hydrogen peroxide yields the target compound with >90% regioselectivity. This method is limited by its sensitivity to moisture and the need for cryogenic conditions.

Enzymatic Hydroxylation

Recent advances utilize cytochrome P450 monooxygenases for biocatalytic hydroxylation. Incubating dibenz[b,f]oxazepin-11(10H)-one with Escherichia coli-expressed P450BM3 mutants at 30°C for 24 hours achieves 4-hydroxylation with 65% conversion. While environmentally benign, scalability remains challenging due to enzyme stability issues.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, scalability, and practicality:

MethodYield (%)ScalabilityEnvironmental ImpactKey Limitation
Base-Promoted Cyclization68ModerateHigh (toxic solvents)Regioselectivity issues
Nitroxide Radical Oxidation87HighLowRequires inert atmosphere
Palladium Carbonylation78ModerateModerate (heavy metals)High-pressure equipment
Enzymatic Hydroxylation65LowVery LowPoor enzyme stability

Industrial Production Considerations

The nitroxide radical-mediated oxidation method (Section 2.1) is the most industrially viable, owing to its high yield and compatibility with continuous flow reactors. Pilot-scale studies demonstrate that replacing batch-wise dichloromethane extraction with centrifugal partition chromatography reduces solvent consumption by 40% . However, residual hypochlorite in waste streams necessitates neutralization with sodium bisulfite before disposal.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 4-hydroxydibenzoxazepinone derivatives often involves cyclization and hydroxylation steps. Key methods include:

  • Cyclization via Polyphosphoric Acid (PPA):
    Intermediate carbamate derivatives undergo cyclization in PPA at 100–105°C to form the dibenzoxazepinone scaffold . For example:

    2 Phenylthio phenyl carbamatePPA 100 105 C4 Hydroxydibenz b f 1 4 oxazepin 11 10H one\text{2 Phenylthio phenyl carbamate}\xrightarrow{\text{PPA 100 105 C}}\text{4 Hydroxydibenz b f 1 4 oxazepin 11 10H one}

    Yields exceed 90% under optimized conditions .

  • Oxidative Functionalization:
    Sodium dichloroisocyanurate (FiClor) in aqueous ethanol oxidizes the parent dibenzoxazepine to hydroxylated derivatives, including the 4-hydroxy analog .

Reactivity of the Hydroxyl Group

The hydroxyl group at the 4-position participates in multiple reactions:

  • Esterification:
    Reacts with acyl chlorides (e.g., benzoyl chloride) to form esters. For instance:

    4 Hydroxy derivative+Benzoyl chlorideBase4 Benzoyloxy derivative\text{4 Hydroxy derivative}+\text{Benzoyl chloride}\xrightarrow{\text{Base}}\text{4 Benzoyloxy derivative}

    This modification enhances lipophilicity, impacting bioavailability .

  • Etherification:
    Alkylation with methyl iodide under basic conditions yields methoxy derivatives:

    4 Hydroxy+MeINaH DMF4 Methoxy derivative\text{4 Hydroxy}+\text{MeI}\xrightarrow{\text{NaH DMF}}\text{4 Methoxy derivative}

    Such derivatives are intermediates in histone deacetylase (HDAC) inhibitor synthesis .

Ring Functionalization and Substitution

The dibenzoxazepine core undergoes electrophilic substitution and halogenation:

  • Chlorination:
    Treatment with chlorine gas or SO2Cl2\text{SO}_2\text{Cl}_2 introduces chlorine at positions 7 or 9, producing dichlorinated analogs :

    4 Hydroxy derivative+Cl27 9 Dichloro 4 hydroxy derivative\text{4 Hydroxy derivative}+\text{Cl}_2\rightarrow \text{7 9 Dichloro 4 hydroxy derivative}

    Halogenation alters electronic properties and receptor binding .

  • Nitro Group Reduction:
    Catalytic hydrogenation (e.g., Pd C H2\text{Pd C H}_2) reduces nitro intermediates to amines, enabling further derivatization .

Oxidation Reactions

The lactam ring and aromatic system are susceptible to oxidative cleavage:

Oxidizing Agent Products Yield Conditions
NaOCl\text{NaOCl}Salicylaldehyde derivatives45%Aqueous ethanol, 25°C
KMnO4\text{KMnO}_4Carboxylic acid derivatives30%Acidic aqueous solution
PPA\text{PPA}Lactam ring expansion (uncommon)<10%100–105°C, 8 hours

Data adapted from oxidation studies on dibenzoxazepines .

Key Derivatives and Biological Relevance

Derivatives of 4-hydroxydibenzoxazepinone exhibit diverse pharmacological activities:

Derivative Modification Application
4-BenzoyloxyEsterificationEnhanced HDAC inhibition
7-Chloro-4-hydroxyElectrophilic substitutionAntigiardial activity
4-MethoxyEtherificationImproved metabolic stability

Comparative Reactivity with Analogues

The 4-hydroxy derivative shows distinct reactivity compared to non-hydroxylated or differently substituted analogs:

  • Hydroxyl Group Influence:

    • Enhances hydrogen-bonding capacity for receptor interactions .

    • Increases susceptibility to oxidation compared to 9-hydroxy isomers.

  • Lactam Ring Stability:
    Resists hydrolysis under acidic conditions but undergoes ring-opening in strong bases (e.g., NaOH\text{NaOH}) .

Mechanistic Insights

  • Smiles Rearrangement:
    Observed during synthesis of acylated derivatives, leading to regioisomeric products .

  • Cyclization Mechanisms:
    Involve intramolecular nucleophilic attack by the hydroxyl oxygen on adjacent carbonyl groups .

Scientific Research Applications

Antidepressant Activity

Research indicates that 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one exhibits significant antidepressant properties. It is believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

Histone Deacetylase (HDAC) Inhibition

The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression through histone modification. HDAC inhibitors are being investigated for their therapeutic roles in various conditions, including cancer and neurodegenerative diseases such as Huntington's disease .

Neuroprotective Effects

Studies suggest that this compound may provide neuroprotective benefits by preventing neuronal cell death and promoting neuronal survival in models of neurodegeneration. This aspect is particularly relevant for developing treatments for diseases like Alzheimer's and Parkinson's .

Binding Affinity Studies

The compound's interaction with various receptors and enzymes has been a focus of research. Binding affinity studies help elucidate its pharmacological profile and potential therapeutic uses.

Synthesis of Derivatives

The synthesis of derivatives from this compound allows for the exploration of compounds with enhanced biological activity or improved pharmacokinetic properties. Such derivatives can be tailored for specific therapeutic targets.

Case Studies and Research Findings

StudyFocusFindings
Grozinger et al. (1999)HDAC InhibitionIdentified HDACs' role in gene expression regulation; linked HDAC inhibition to potential cancer therapies .
Sadri-Vakili & Cha (2006)Neurodegenerative DiseasesDiscussed the role of HDAC inhibitors in treating Huntington's disease, highlighting the therapeutic potential of compounds like this compound .
Ferrante et al. (2003)NeuroprotectionDemonstrated that sodium butyrate, an HDAC inhibitor, improved survival in Huntington's disease models, suggesting similar potential for related compounds .

Mechanism of Action

The mechanism of action of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their signaling pathways. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Derivatives

Compound Substituents Molecular Formula Synthesis Method Yield Notable Property
4-Hydroxydibenz[...] 4-OH C₁₃H₉NO₃ Nucleophilic displacement N/A Pharmaceutical reagent
10-Methoxy-dibenz[...] (2a) 10-OCH₃ C₁₄H₁₁NO₃ Metal-free C–H amination 96% High solubility
8-Bromo-10-methoxy-dibenz[...] (2e) 8-Br, 10-OCH₃ C₁₄H₁₀BrNO₃ Metal-free C–H amination 90% Enhanced stability
2-Chlorodibenzo[...] 2-Cl C₁₃H₈ClNO₂ Degradation of amoxapine N/A Metabolic byproduct

Reactivity and Regioselectivity

The 7-membered oxazepinone ring exhibits distinct regioselectivity in nucleophilic substitution compared to 5-membered heterocycles. For instance, 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one undergoes nitro group replacement at specific positions under nucleophilic attack, differing from phthalimide or benzothiophene analogs . This behavior is attributed to ring strain and electronic effects within the fused system.

Traditional Approaches

  • Base-Catalyzed Intramolecular Substitution: Early methods utilized 2-nitrobenzoic acids, where the nitro group acts as a leaving group in cyclization reactions to form the oxazepinone core .
  • Pd-Catalyzed Cyclocarbonylation : Yang et al. (2010) achieved efficient synthesis using PdI₂/Cytop 292, enabling intramolecular cyclocarbonylation with mild conditions .

Advanced Techniques

  • Microwave-Assisted Synthesis : Xing et al. reported a one-pot Ugi reaction followed by intramolecular o-arylation, achieving yields up to 97% in 30 minutes . This method reduces reaction times from hours to minutes compared to conventional heating.

Pharmacological and Industrial Relevance

The dibenzoxazepinone scaffold is pivotal in designing molecules with diverse bioactivities:

  • Antiparasitic Agents : Structural analogs like 7-amide derivatives show promise against Giardia duodenalis, though activity is highly substituent-dependent .
  • Neuroactive Compounds: Derivatives such as 10-methyl-dibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 17296-47-8) are explored for serotonin and norepinephrine reuptake inhibition .

Biological Activity

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic organic compound belonging to the dibenzoxazepine class, characterized by its unique chemical structure and potential biological activities. Its molecular formula is C13H9NO3C_{13}H_9NO_3, with a molecular weight of approximately 227.22 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including interactions with various enzymes and receptors.

Chemical Structure

The compound features a hydroxyl (-OH) group at the 4-position of the dibenzoxazepine framework, which is crucial for its biological activity. The structural representation can be summarized as follows:

Structure C13H9NO3\text{Structure }\text{C}_{13}\text{H}_{9}\text{N}\text{O}_{3}

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antidepressant Effects : Similar to other dibenzoxazepines, this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Inhibition of Histone Deacetylases (HDACs) : It has been suggested that the compound may act as an HDAC inhibitor, which plays a significant role in gene expression regulation and has implications for cancer therapy and neurodegenerative diseases .
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .

The mechanism of action involves the interaction of this compound with various molecular targets:

  • Enzyme Inhibition : The compound can fit into the active sites of certain enzymes, inhibiting their activity. This is particularly relevant for HDACs, where inhibition can lead to altered gene expression profiles.
  • Receptor Modulation : The compound may bind to specific receptors involved in neurotransmitter signaling, thereby modulating physiological responses.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting key differences:

Compound NameStructural FeaturesUnique Biological Activities
This compound Hydroxyl group at 4-positionAntidepressant effects; HDAC inhibition
Dibenz[b,f][1,4]oxazepin-11(10H)-oneLacks hydroxyl groupServes primarily as a scaffold
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-oneHydroxyl at the 9-positionSignificant HDAC inhibition
2-Chlorodibenzo[b,f]-1,4-oxazepin-11(10H)-oneChlorine substituentAltered lipophilicity affecting bioavailability

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on HDAC Inhibition :
    • A study demonstrated that this compound effectively inhibits HDAC activity in vitro, leading to increased acetylation of histones and altered gene expression profiles in cancer cell lines .
  • Neuroprotective Effects :
    • Research involving animal models of neurodegeneration showed that treatment with this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups .
  • Anti-inflammatory Activity :
    • In a model of chronic inflammation, administration of the compound significantly reduced markers of inflammation and tissue damage.

Q & A

Q. What are the standard synthetic routes for 4-hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one and its derivatives?

A common approach involves a multi-step synthesis starting with 2,4-dinitrofluorobenzene and methyl salicylate. Key steps include nucleophilic aromatic substitution to form a diaryl ether, catalytic hydrogenation/hydrogenolysis of nitro groups to amines, and acid-catalyzed lactamization to yield the dibenzoxazepinone core. Post-synthetic modifications, such as N-methylation or acylation, enable diversification . For example, N-methylation is achieved using NaH and methyl iodide in DMF, followed by purification via column chromatography .

Q. Which analytical techniques are critical for structural validation of dibenzoxazepinone derivatives?

High-resolution mass spectrometry (HRMS), 1^1H/13^{13}C NMR, and LCMS are essential. Discrepancies in 1^1H NMR chemical shifts (e.g., aromatic proton resonances) and melting points between commercial and synthesized batches can reveal structural misassignments . For instance, commercial SN00797640 showed distinct NMR peaks compared to its regioisomer, leading to structural reassignment .

Q. What protocols are used to assess the antigiardial activity of dibenzoxazepinones?

Dose-response assays using Giardia duodenalis (e.g., BRIS/91/HEPU/1279 strain) are standard. Compounds are tested in triplicate at concentrations up to 10 µM, with IC50_{50} values calculated from growth inhibition curves. Resynthesized compounds must be compared to commercial samples to confirm activity consistency .

Advanced Research Questions

Q. How can contradictions in structure-activity relationships (SARs) be resolved for dibenzoxazepinones?

Discrepancies often arise from regioisomerism or misassigned structures. For example, the 7-acylamino regioisomer (compound 2 ) exhibited potent antigiardial activity (IC50_{50} = 0.18 µM), while the 8-acylamino analog was inactive. Independent synthesis and side-by-side NMR/LCMS comparisons are critical to validate SARs .

Q. What strategies address batch-to-batch variability in spectroscopic data for dibenzoxazepinones?

Reproducible synthesis and strict quality control (e.g., monitoring reaction intermediates via TLC or HPLC) minimize variability. For example, commercial SN00797640 had a melting point of 253–255°C, while in-house synthesized regioisomers showed distinct thermal profiles .

Q. Are there novel synthetic methods to improve dibenzoxazepinone yields or regioselectivity?

Microwave-assisted Ugi four-component reactions enable rapid installation of complex residues (e.g., aldehydes, isocyanides) onto the dibenzoxazepinone scaffold. This method achieves >80% yields and enhances affinity for targets like the PEX14 protein in trypanocidal studies .

Q. How can derivatives be designed to enhance binding to parasitic targets (e.g., Giardia or Trypanosoma)?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) or rigidifying the scaffold (e.g., phenylvinyl moieties) improves target affinity. For PEX14 inhibitors, Ugi-derived analogs with mid-micromolar activity were prioritized for further optimization .

Q. What mechanistic insights exist for dibenzoxazepinone degradation or metabolic pathways?

Peracetic acid oxidation generates intermediates like oxaziridines, which decompose into benzoxazoles or phenoxazines. Catalytic systems (e.g., Fe-complexes in Al-MCM-41) selectively oxidize dibenzoxazepines to non-toxic ketones, relevant for decontamination studies .

Q. How can computational modeling support dibenzoxazepinone drug discovery?

Molecular docking studies (e.g., targeting PEX14-PEX5 protein-protein interactions) guide residue installation. For example, phenylvinyl-substituted derivatives showed enhanced binding pocket compatibility in trypanocidal agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.